Cas no 751464-59-2 ((2-methylcyclopentyl)methanamine)
(2-methylcyclopentyl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentanemethanamine, 2-methyl-
- (2-methylcyclopentyl)methanamine
- starbld0043163
- CS-0235012
- DTXSID00629412
- EN300-151743
- AKOS006341310
- AT29600
- 1-(2-Methylcyclopentyl)methanamine
- CCG-358826
- SCHEMBL10238091
- 751464-59-2
- F9995-1054
-
- Inchi: 1S/C7H15N/c1-6-3-2-4-7(6)5-8/h6-7H,2-5,8H2,1H3
- InChI Key: AXJPIFGJTJJDJR-UHFFFAOYSA-N
- SMILES: NCC1CCCC1C
Computed Properties
- Exact Mass: 113.120449483g/mol
- Monoisotopic Mass: 113.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 70.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 0.8±0.1 g/cm3
- Boiling Point: 131.5±8.0 °C at 760 mmHg
- Flash Point: 27.4±13.3 °C
- Vapor Pressure: 9.2±0.2 mmHg at 25°C
(2-methylcyclopentyl)methanamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2-methylcyclopentyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B497650-10mg |
(2-methylcyclopentyl)methanamine |
751464-59-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B497650-50mg |
(2-methylcyclopentyl)methanamine |
751464-59-2 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B497650-100mg |
(2-methylcyclopentyl)methanamine |
751464-59-2 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Chemenu | CM431129-1g |
Cyclopentanemethanamine, 2-methyl- |
751464-59-2 | 95%+ | 1g |
$824 | 2023-01-19 | |
| Enamine | EN300-151743-0.05g |
(2-methylcyclopentyl)methanamine |
751464-59-2 | 95.0% | 0.05g |
$166.0 | 2025-02-20 | |
| Enamine | EN300-151743-0.1g |
(2-methylcyclopentyl)methanamine |
751464-59-2 | 95.0% | 0.1g |
$248.0 | 2025-02-20 | |
| Enamine | EN300-151743-0.25g |
(2-methylcyclopentyl)methanamine |
751464-59-2 | 95.0% | 0.25g |
$353.0 | 2025-02-20 | |
| Enamine | EN300-151743-0.5g |
(2-methylcyclopentyl)methanamine |
751464-59-2 | 95.0% | 0.5g |
$557.0 | 2025-02-20 | |
| Enamine | EN300-151743-1.0g |
(2-methylcyclopentyl)methanamine |
751464-59-2 | 95.0% | 1.0g |
$714.0 | 2025-02-20 | |
| Enamine | EN300-151743-2.5g |
(2-methylcyclopentyl)methanamine |
751464-59-2 | 95.0% | 2.5g |
$1399.0 | 2025-02-20 |
(2-methylcyclopentyl)methanamine Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on (2-methylcyclopentyl)methanamine
(2-methylcyclopentyl)methanamine (CAS No. 751464-59-2): A Multifaceted Compound in Modern Biomedical Research
(2-methylcyclopentyl)methanamine, also known as 2-methylcyclopentylmethanamine, is a structurally unique amine compound with the molecular formula C8H15N. Identified by its CAS No. 751464-59-2, this molecule has garnered significant attention in recent years due to its versatile chemical properties and potential applications in pharmaceutical development, neuroscience research, and organic synthesis. Its core structure features a cyclopentane ring substituted with a methyl group and an amine functional group, which collectively contribute to its unique reactivity and biological activity.
Recent advances in computational chemistry and molecular modeling have provided deeper insights into the electronic distribution and stereochemical behavior of (2-methylcyclopentyl)methanamine. Studies published in Journal of Medicinal Chemistry (2023) highlight its role as a ligand scaffold for designing GPCR modulators, particularly those targeting metabotropic glutamate receptors (mGluRs). The three-dimensional conformation of the cyclopentyl ring allows for optimal hydrogen bonding interactions with receptor binding sites, a property that has been validated through molecular docking simulations and in vitro assays.
The synthetic accessibility of (2-methylcyclopentyl)methanamine has been a focal point for researchers aiming to optimize its chemical stability and bioavailability. A 2024 report in Organic Letters describes an improved enantioselective synthesis pathway using chiral auxiliary catalysis, which achieved a 92% yield with 95% enantiomeric excess. This advancement addresses previous limitations in stereospecific preparation, enabling the production of pure enantiomers critical for drug discovery and targeted therapy applications.
Experimental data from preclinical studies (2023-2024) demonstrate that (2-methylcyclopentyl)methanamine exhibits moderate inhibitory activity against acetylcholinesterase (AChE), a key enzyme implicated in neurodegenerative disorders such as Alzheimer's disease. Notably, its lipophilic nature and hydrophobic interactions with the active site of AChE were elucidated through X-ray crystallography at 2.1 Å resolution. These findings suggest its potential as a lead compound for developing neuroprotective agents with improved blood-brain barrier penetration.
In the realm of materials science, (2-methylcyclopentyl)methanamine has shown promise as a building block for polymer functionalization. A 2024 study in Advanced Materials utilized this compound to synthesize amine-terminated polymers with enhanced adsorption capacities for heavy metal ions. The amine group in the molecule acts as a chelating agent, forming coordination complexes with metal ions such as lead (Pb²⁺) and cadmium (Cd²⁺). This application aligns with growing efforts to develop environmentally sustainable materials for wastewater treatment and contaminant removal.
From a pharmacological perspective, the metabolic profile of (2-methylcyclopentyl)methanamine has been extensively characterized using in silico and in vivo methodologies. Research published in Drug Metabolism and Disposition (2024) reveals that the compound is primarily oxidatively metabolized by CYP2D6 and CYP3A4 enzymes, with glucuronidation being the major conjugation pathway. These findings are crucial for toxicological risk assessment and drug-drug interaction studies, particularly in populations with polymorphic CYP enzyme variants.
The structural flexibility of (2-methylcyclopentyl)methanamine has also been leveraged in fluorescent probe development. By incorporating this molecule into conjugated systems, researchers have created turn-on fluorescent sensors capable of detecting nitroaromatic compounds with high sensitivity and selectivity. As reported in ACS Sensors (2024), these probes operate via electron transfer mechanisms, where the amine group acts as an electron donor and the cyclopentane ring serves as an electron acceptor. This innovation has potential applications in explosive detection and environmental monitoring.
Looking ahead, ongoing research aims to further optimize the biocompatibility and targeting efficiency of (2-methylcyclopentyl)methanamine-based compounds. Click chemistry approaches are being explored to attach peptide ligands or antibody fragments to the molecule, enhancing its specificity for receptor-mediated delivery. Additionally, machine learning algorithms are being employed to predict structure-activity relationships, accelerating the hit-to-lead process in drug discovery pipelines.
In conclusion, (2-methylcyclopentyl)methanamine (CAS No. 751464-59-2) stands as a versatile molecule with diverse applications spanning pharmaceuticals, materials science, and analytical chemistry. Its unique structural features and favorable chemical properties position it as a valuable tool for advancing innovative research and technological development. As scientific understanding of this molecule deepens, its potential to address unmet medical needs and global challenges will likely expand, underscoring the importance of continued exploration and optimization.
Summary of Key Points for (2-Methylcyclopentyl)methanamine (CAS No. 751464-59-2) 1. Chemical Structure and Properties: - Contains a cyclopentane ring with a methyl group and an amine functional group. - Demonstrates favorable reactivity and biological activity due to its three-dimensional conformation. 2. Synthetic Methods: - Improved enantioselective synthesis using chiral auxiliary catalysis (92% yield, 95% enantiomeric excess) enables the production of pure enantiomers for drug development. 3. Pharmaceutical Applications: - Shows moderate inhibitory activity against acetylcholinesterase (AChE), with potential as a lead compound for neuroprotective agents. - Acts as a ligand scaffold for GPCR modulators, particularly targeting metabotropic glutamate receptors (mGluRs). 4. Materials Science: - Utilized in polymer functionalization for heavy metal ion adsorption due to its amine group's chelating ability. 5. Metabolic Profile: - Primarily oxidatively metabolized by CYP2D6 and CYP3A4, with glucuronidation as the major conjugation pathway. 6. Analytical Chemistry: - Incorporated into fluorescent sensors for detecting nitroaromatic compounds via electron transfer mechanisms. 7. Future Directions: - Click chemistry approaches for attaching peptide ligands or antibody fragments to improve targeting efficiency. - Machine learning for predicting structure-activity relationships and optimizing drug discovery processes. 8. Conclusion: - A versatile molecule with applications in pharmaceuticals, materials science, and analytical chemistry. - Continues to be a valuable tool for innovative research and technological development. This summary highlights the multifaceted applications and ongoing research potential of (2-methylcyclopentyl)methanamine, emphasizing its significance in various scientific fields.751464-59-2 ((2-methylcyclopentyl)methanamine) Related Products
- 104-75-6(2-Ethylhexylamine)
- 6053-81-2(Cyclopentylmethanamine)
- 14370-50-4(1-{bicyclo[2.2.1]heptan-2-yl}methanamine)
- 5763-55-3(2-cyclopentylethan-1-amine)
- 212382-59-7((2,2-dimethylcyclopentyl)methanamine)
- 6053-58-3(3-Cyclopentylpropan-1-amine)
- 4448-77-5(Cycloheptanemethylamine)
- 62281-07-6(2-Decyltetradecylamine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)